molecular formula C18H27N3OS B5744390 N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide

N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B5744390
M. Wt: 333.5 g/mol
InChI Key: XZQSLTQGPKAZOA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C18H27N3OS It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-(4-methoxyphenyl)piperazine with cyclohexyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. The use of automated reactors and continuous flow systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carboxamide
  • N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-sulfonamide

Uniqueness

N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific structural features, such as the presence of a carbothioamide group This distinguishes it from other similar compounds, which may contain different functional groups like carboxamides or sulfonamides

Properties

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c1-22-17-9-7-16(8-10-17)20-11-13-21(14-12-20)18(23)19-15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQSLTQGPKAZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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